Cas no 87199-17-5 ((4-formylphenyl)boronic acid)

(4-formylphenyl)boronic acid structure
(4-formylphenyl)boronic acid structure
(4-formylphenyl)boronic acid
87199-17-5
C7H7BO3
149.939682245255
MFCD00151823
61054
24867058

(4-formylphenyl)boronic acid Properties

Names and Identifiers

    • 4-Formylphenylboronic acid
    • 4-Formylbenzeneboronic acid
    • 4-Boronobenzaldehyde~4-Formylphenylboronic acid
    • 4-Formylphenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Formylphenyl)boronic acid
    • 4-Bromo-2-fluorotoluene
    • p-Formylphenylboronic Acid
    • p-Formylbenzeneboronic acid
    • 4-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(Dihydroxyboryl)benzaldehyde
    • 4-Boronobenzaldehyde
    • Boronic acid, (4-formylphenyl)-
    • Boronic acid, B-(4-formylphenyl)-
    • 4-formylphenyl boronic acid
    • 4-benzaldehyde boronic acid
    • 4-formyl-phenylboronic acid
    • VXWBQOJISHAKKM-UHFFFAOYSA-N
    • 4-Formylphenylboronicacid
    • 4-(Dihydroxyboranyl)Benzaldehyde
    • zlchem 413
    • PubChem1809
    • PubChem1
    • B-(4-Formylphenyl)boronic acid (ACI)
    • Benzeneboronic acid, p-formyl- (6CI, 7CI)
    • Boronic acid, (4-formylphenyl)- (9CI)
    • 4-Formylphenylborate
    • 4-FPBA
    • 4-Formylphenylboronic acid,98%
    • +Expand
    • MFCD00151823
    • VXWBQOJISHAKKM-UHFFFAOYSA-N
    • 1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
    • O=CC1C=CC(B(O)O)=CC=1
    • 3030770

Computed Properties

  • 150.048824g/mol
  • 0
  • 2
  • 3
  • 2
  • 150.048824g/mol
  • 150.048824g/mol
  • 57.5Ų
  • 11
  • 130
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • -0.82110
  • 57.53000
  • Slightly Soluble in water.
  • 347.584 °C at 760 mmHg
  • 237-242 °C (lit.)
  • 164.013 °C
  • <10g/l
  • Off white powder
  • 5.5 (1g/l, H2O, 20℃)
  • Not determined
  • Air Sensitive
  • 1.4

(4-formylphenyl)boronic acid Security Information

  • GHS07 GHS07
  • 3
  • S22-S26-S36/37/39-S45-S37/39
  • R34; R36/37/38
  • C C
  • UN 1759 8/PG 3
  • H317
  • P280
  • warning
  • Inert atmosphere,2-8°C
  • 34
  • Warning
  • T
  • IRRITANT, AIR SENSITIVE
  • 10

(4-formylphenyl)boronic acid Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-formylphenyl)boronic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034IF-1g
4-Formylphenylboronic Acid
87199-17-5 98%
1g
$6.00 2024-04-21
A2B Chem LLC
AB45015-5g
4-Formylphenylboronic acid
87199-17-5 98%
5g
$7.00 2024-04-19
abcr
AB146775-100 g
4-Formylbenzeneboronic acid, 97%; .
87199-17-5 97%
100g
€191.40 2023-05-09
Alichem
A019120437-500g
4-Formylphenylboronic acid
87199-17-5 98%
500g
$447.20 2023-08-31
Ambeed
A340775-5g
4-Formylphenylboronic acid
87199-17-5 98%
5g
$9.0 2024-05-30
Apollo Scientific
OR6999-5g
4-Formylbenzeneboronic acid
87199-17-5
5g
£10.00 2024-05-25
FUJIFILM
324-57221-1g
p-Formylphenylboronic Acid
87199-17-5
1g
JPY 3900 2023-09-15
Key Organics Ltd
AS-2267-1MG
4-Formylphenylboronic acid
87199-17-5 >95%
1mg
£37.00 2023-09-08
Life Chemicals
F1371-0201-0.25g
4-Formylphenylboronic acid
87199-17-5 95%+
0.25g
$18.0 2023-11-21
Matrix Scientific
003917-25g
4-Formylphenylboronic acid, 97%
87199-17-5 97%
25g
$30.00 2023-09-10

(4-formylphenyl)boronic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  Water ;  60 min, rt
Reference
Iron trichloride promoted hydrolysis of potassium organotrifluoroborates
Blevins, David W.; et al, Tetrahedron Letters, 2011, 52(49), 6534-6536

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Alumina Solvents: Water ;  15 min, 70 °C
Reference
Thermal and microwave hydrolysis of organotrifluoroborates mediated by alumina
Kabalka, George W.; et al, Tetrahedron Letters, 2009, 50(46), 6271-6272

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silica ,  Water Solvents: Water ;  24 h, rt
Reference
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water
Molander, Gary A.; et al, Journal of Organic Chemistry, 2009, 74(19), 7364-7369

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Practical routes to 2,6-disubstituted pyridine derivatives
Vandromme, Lucie; et al, European Journal of Organic Chemistry, 2008, (12), 2049-2055

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium ,  Vitride Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: tert-Butyl methyl ether
Reference
Efficient, simple procedures for the large-scale preparation of building blocks for angiotensin(II) receptor antagonists
Jendralla, Heiner; et al, Liebigs Annalen, 1995, (7), 1253-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium
Reference
Enantioselective synthesis of L-(-)-4-boronophenylalanine (L-BPA) by asymmetric catalytic hydrogenation
Samsel, Edward G.; et al, Prog. Neutron Capture Ther. Cancer, 1992, 251, 251-4

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.5 s, -30 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Reagents: Citric acid Solvents: Water ;  0 °C
Reference
Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s
Hafner, Andreas; et al, Organic Letters, 2016, 18(15), 3630-3633

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → -55 °C
1.2 Reagents: Tripropyl borate Solvents: Tetrahydrofuran ;  -55 °C; -55 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
The effect of partially fluorinated chain length on the mesomorphic properties of chiral 2',3'-difluoroterphenylates
Herman, Jakub ; et al, Liquid Crystals, 2020, 47(14-15), 2332-2340

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Diboronic acid Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Methanol ,  2-Methyltetrahydrofuran ;  rt → 55 °C
Reference
Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation-Suzuki Procedure
Smith, Michael J. ; et al, Organic Process Research & Development, 2017, 21(11), 1859-1863

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Reference
Multistep phase-switch synthesis by using liquid-liquid partitioning of boronic acids: productive tags with an expanded repertoire of compatible reactions
Mothana, Sam; et al, Angewandte Chemie, 2010, 49(16), 2883-2887

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Click-immobilized K+-selective ionophore for potentiometric and optical sensors
Liu, Yueling; et al, Sensors and Actuators, 2012, 171, 171-172

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Reference
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid
Reference
A high-yield synthesis of 4-borono-DL-phenylalanine
Park, Ki Chul; et al, Synthesis, 1999, (12), 2041-2044

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
An improved total synthesis of p-boronophenylalanine, a target compound for boron neutron capture therapy
Kimura, Mototetsu; et al, Global '99: "Nuclear Technology - Bridging the Millennia", 1999, 1598, 1598-1602

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 60 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Reference
Complete Monitoring of Coherent and Incoherent Spin Flip Domains in the Recombination of Charge-Separated States of Donor-Iridium Complex-Acceptor Triads
Klein, Johannes H.; et al, Journal of the American Chemical Society, 2015, 137(34), 11011-11021

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -80 °C; 2 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Superaromatic terpyridines based on corannulene responsive to metal ions
Wu, Difeng; et al, Dalton Transactions, 2014, 43(4), 1753-1761

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
A new approach to combretastatin D2
Cousin, David; et al, Organic & Biomolecular Chemistry, 2006, 4(1), 54-62

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Boron chemistry. 206. Preparation and structural characterization of p-formylphenylboronic acid
Feulner, Herta; et al, Chemische Berichte, 1990, 123(9), 1841-3

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 23 °C
1.2 Solvents: Diethyl ether ,  Water ;  pH 7, 23 °C
Reference
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates
Gillis, Eric P.; et al, Journal of the American Chemical Society, 2008, 130(43), 14084-14085

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon nitride Solvents: Acetonitrile ,  Water ;  10 h, 1 atm, rt
Reference
Hydroxyl radical-mediated oxidative cleavage of C=C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis
Wang, Hui; et al, Green Chemistry, 2021, 23(17), 6591-6597

(4-formylphenyl)boronic acid Raw materials

(4-formylphenyl)boronic acid Preparation Products

(4-formylphenyl)boronic acid Suppliers

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